FAP-Selective Cleavage vs. DPP-4 Inactivity: Binary Substrate Specificity Evidence
Ac-Gly-Pro-AFC is the sole cleavable substrate for FAP among all Ac-P2-Pro dipeptide variants tested, while DPP-4 exhibits zero detectable cleavage across the entire Ac-P2-Pro1 library [1]. This binary selectivity was established using an acetylated dipeptide library where P2 position residues were systematically varied (including Ac-Ala-Pro, Ac-Ile-Pro, Ac-Leu-Pro, Ac-Pro-Pro, Ac-Val-Pro, Ac-Phe-Pro, Ac-Arg-Pro, Ac-Asp-Pro, Ac-Glu-Pro, and Ac-Gly-Pro). FAP cleavage was observed exclusively with Ac-Gly-Pro; DPP-4 showed no measurable hydrolysis of any Ac-P2-Pro substrate in the panel [2].
| Evidence Dimension | FAP vs. DPP-4 substrate selectivity (binary cleavage detection) |
|---|---|
| Target Compound Data | Ac-Gly-Pro-AFC: FAP (+) cleaved; DPP-4 (–) no cleavage |
| Comparator Or Baseline | Ac-P2-Pro-AFC library with varied P2 residues: all non-Gly variants showed (–) cleavage by FAP; all variants showed (–) cleavage by DPP-4 |
| Quantified Difference | Binary: only Ac-Gly-Pro among 10 variants is cleaved by FAP; zero cleavage by DPP-4 across all variants |
| Conditions | Ac-P2-Pro1 dipeptide substrate library; P2 varied (Ala, Ile, Leu, Pro, Val, Phe, Arg, Asp, Glu, Gly); hydrolysis monitored via AFC release |
Why This Matters
In biological samples where FAP and DPP-4 coexist (e.g., tumor stroma, plasma, inflammatory tissues), only Ac-Gly-Pro-AFC reports FAP activity without DPP-4 interference, enabling unambiguous data interpretation.
- [1] Edosada CY, Quan C, Wiesmann C, Tran T, Sutherlin D, Reynolds M, Elliott JM, Raab H, Fairbrother W, Wolf BB. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. J Biol Chem. 2006 Mar 17;281(11):7437-44. Abstract: 'with the Ac-P(2)-Pro(1) library, FAP cleaved only Ac-Gly-Pro, whereas DPP-4 showed little reactivity with all substrates.' View Source
- [2] Edosada et al. J Biol Chem. 2006;281:7437-44. Full text: FAP cleavage of Ac-P2-Pro1 library occurred exclusively with Ac-Gly-Pro; DPP-4 showed negligible reactivity with all acetylated substrates. View Source
